N,O-Diacetyltyramine

Description

Properties

IUPAC Name |

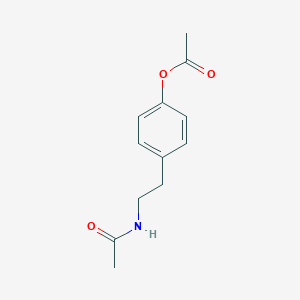

[4-(2-acetamidoethyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9(14)13-8-7-11-3-5-12(6-4-11)16-10(2)15/h3-6H,7-8H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDRBPVTMKQIBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=C(C=C1)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341966 |

Source

|

| Record name | N-(4-acetoxyphenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14383-56-3 |

Source

|

| Record name | N-(4-acetoxyphenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-, a compound of interest in various research and development applications. This document outlines the chemical properties, a detailed experimental protocol for its synthesis via acetylation of N-(4-hydroxyphenethyl)acetamide, and relevant characterization data.

Compound Data Summary

The following table summarizes the key quantitative data for the starting material and the final product.

| Property | N-(4-hydroxyphenethyl)acetamide (Starting Material) | Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- (Final Product) |

| Molecular Formula | C₁₀H₁₃NO₂ | C₁₂H₁₅NO₃[1] |

| Molecular Weight | 179.22 g/mol | 221.25 g/mol [1] |

| CAS Number | 1202-66-0 | 14383-56-3[1] |

| Appearance | White solid | Expected to be a solid or oil |

| Melting Point | 178-179 °C[2] | Not explicitly reported |

| Boiling Point | Not available | 750.65 K (Joback Method prediction)[1] |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | Expected to be soluble in common organic solvents like ethyl acetate and dichloromethane. |

| Yield | Not applicable | High yields are generally expected for acetylation reactions. |

Experimental Protocol: Synthesis of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-

This section details the experimental methodology for the synthesis of the target compound, which involves the acetylation of both the phenolic hydroxyl group and the amide nitrogen of the starting material, N-(4-hydroxyphenethyl)acetamide. The protocol is based on general acetylation procedures using acetic anhydride.

2.1. Materials and Reagents

-

N-(4-hydroxyphenethyl)acetamide (CAS: 1202-66-0)

-

Acetic Anhydride (CAS: 108-24-7)

-

Pyridine (or another suitable base catalyst, e.g., triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate for extraction

-

Hexane for recrystallization (optional)

2.2. Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

2.3. Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve N-(4-hydroxyphenethyl)acetamide (1 equivalent) in a suitable solvent such as dichloromethane or pyridine. If using an inert solvent like DCM, add a base catalyst like pyridine or triethylamine (2-3 equivalents).

-

Addition of Acetylating Agent: Cool the solution in an ice bath. Add acetic anhydride (2.2-2.5 equivalents) dropwise to the stirred solution using a dropping funnel.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours. Gentle heating under reflux may be applied to expedite the reaction if necessary.

-

Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and any acetic acid formed.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-.

Characterization Data (Predicted)

The following are the expected spectroscopic data for the final product based on its chemical structure and general principles of spectroscopy.

3.1. Infrared (IR) Spectroscopy

The IR spectrum is expected to show the following characteristic absorption bands:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Amide C=O Stretch | 1690 - 1630 (strong) |

| Ester C=O Stretch | 1750 - 1735 (strong) |

| Aromatic C=C Stretch | 1600 - 1450 (medium) |

| C-N Stretch | 1400 - 1000 (medium) |

| C-O Stretch (Ester) | 1300 - 1000 (strong) |

| N-H Bend (Amide) | 1640 - 1550 (medium) |

The disappearance of the broad O-H stretch from the starting material (around 3550 - 3200 cm⁻¹) would indicate the successful acetylation of the phenolic hydroxyl group.

3.2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum in CDCl₃ is expected to show the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.0 | m | 4H | Aromatic protons |

| ~ 5.8 | br s | 1H | N-H proton of the amide |

| ~ 3.5 | q | 2H | -CH₂-CH₂-NH- |

| ~ 2.8 | t | 2H | -CH₂-CH₂-NH- |

| ~ 2.3 | s | 3H | O-acetyl (-O-C(O)CH₃) |

| ~ 1.9 | s | 3H | N-acetyl (-NH-C(O)CH₃) |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-.

Caption: Experimental workflow for the synthesis of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-.

References

Technical Guide: Physicochemical Properties of [4-(2-acetamidoethyl)phenyl] acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(2-acetamidoethyl)phenyl] acetate, also known by its synonym N,O-Diacetyltyramine, is a derivative of tyramine, a naturally occurring monoamine. This document provides a comprehensive overview of its physical and chemical properties based on available data. Due to a notable lack of experimentally determined physical constants in publicly accessible literature, this guide combines established computed data with standardized experimental protocols for the determination of key physicochemical characteristics. This information is crucial for researchers in drug discovery and development, as these properties influence a compound's behavior in biological systems and its suitability for various formulations.

Compound Identification and Properties

| Property | Value | Source |

| IUPAC Name | [4-(2-acetamidoethyl)phenyl] acetate | PubChem[1] |

| Synonyms | N,O-Diacetyltyramine, N-[2-[4-(Acetyloxy)phenyl]ethyl]acetamide | PubChem[1] |

| Molecular Formula | C₁₂H₁₅NO₃ | PubChem[1] |

| Molecular Weight | 221.25 g/mol | PubChem[1] |

| Appearance | White solid (for the related compound N-Acetyltyramine) | BioAustralis |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO (for the related compound N-Acetyltyramine) | BioAustralis |

| Computed XLogP3-AA | 1.3 | PubChem[1] |

| Computed Hydrogen Bond Donor Count | 1 | PubChem |

| Computed Hydrogen Bond Acceptor Count | 3 | PubChem |

| Computed Rotatable Bond Count | 5 | PubChem |

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the key physical properties of a solid organic compound like [4-(2-acetamidoethyl)phenyl] acetate.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Protocol: Capillary Method

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).

-

Heating: The heating bath is heated gradually, with the rate of temperature increase slowed to 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

Solubility Determination

Understanding a compound's solubility in various solvents is essential for purification, formulation, and designing biological assays.

Protocol: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities should be used, such as water, ethanol, acetone, ethyl acetate, and hexane.

-

Procedure: To approximately 1 mL of the chosen solvent in a test tube, add a small, accurately weighed amount (e.g., 1-5 mg) of [4-(2-acetamidoethyl)phenyl] acetate.

-

Observation: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes). The solubility is observed and categorized as:

-

Soluble: The solid completely dissolves.

-

Partially soluble: Some of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.

-

-

Heating: If the compound is insoluble at room temperature, the mixture can be gently heated to assess temperature effects on solubility. Any changes upon cooling should also be noted.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of N,O-Diacetyltyramine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of N,O-Diacetyltyramine, a di-acetylated derivative of the biogenic amine tyramine. By detailing experimental protocols and presenting key analytical data, this document serves as a valuable resource for researchers engaged in natural product chemistry, metabolite identification, and drug discovery.

Introduction

N,O-Diacetyltyramine, also known as 4-(2-acetamidoethyl)phenyl acetate, is a compound of interest due to its relationship with tyramine, a molecule with known physiological effects. The structural confirmation of such derivatives is paramount for understanding their biological activity, metabolic fate, and potential therapeutic applications. This guide outlines the primary analytical techniques employed for its structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Spectroscopic Data for Structural Confirmation

The unequivocal identification of N,O-Diacetyltyramine relies on the collective interpretation of data from various spectroscopic techniques. Below are the expected and reported data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for N,O-Diacetyltyramine

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' | 7.1 - 7.3 | d | ~8.5 |

| H-3', H-5' | 6.9 - 7.1 | d | ~8.5 |

| -CH₂- (ethyl) | 3.4 - 3.6 | q | ~7.0 |

| -CH₂- (ethyl) | 2.7 - 2.9 | t | ~7.0 |

| N-COCH₃ | 1.9 - 2.1 | s | - |

| O-COCH₃ | 2.2 - 2.4 | s | - |

| NH | 5.5 - 6.0 | t (broad) | ~5.5 |

Table 2: Predicted ¹³C NMR Data for N,O-Diacetyltyramine

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1' | 148 - 150 |

| C-4' | 135 - 137 |

| C-2', C-6' | 129 - 131 |

| C-3', C-5' | 121 - 123 |

| -CH₂- (ethyl) | 40 - 42 |

| -CH₂- (ethyl) | 34 - 36 |

| N-COCH₃ | 169 - 171 |

| N-COCH₃ | 22 - 24 |

| O-COCH₃ | 168 - 170 |

| O-COCH₃ | 20 - 22 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and structure.

Table 3: Expected Mass Spectrometry Data for N,O-Diacetyltyramine

| Ionization Mode | Fragment Ion (m/z) | Interpretation |

| ESI+ | 222.1125 | [M+H]⁺ |

| ESI+ | 244.0944 | [M+Na]⁺ |

| EI | 221 | Molecular Ion (M⁺) |

| EI | 179 | [M - C₂H₂O]⁺ (loss of ketene from O-acetyl) |

| EI | 162 | [M - C₂H₃NO]⁺ (loss of acetamide) |

| EI | 120 | [M - C₂H₂O - C₂H₃NO]⁺ (sequential loss) |

| EI | 107 | [HO-C₆H₄-CH₂]⁺ (benzylic cation) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N,O-Diacetyltyramine is expected to show characteristic absorption bands for the amide and ester functional groups, as well as the aromatic ring. For comparison, the IR spectrum of N-acetyltyramine shows characteristic absorptions for the amide and phenol groups.[1]

Table 4: Expected Infrared (IR) Absorption Bands for N,O-Diacetyltyramine

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3300 - 3100 | N-H stretch (amide) |

| 3100 - 3000 | Aromatic C-H stretch |

| 2960 - 2850 | Aliphatic C-H stretch |

| ~1760 | C=O stretch (phenyl acetate) |

| ~1650 | C=O stretch (amide I band) |

| ~1540 | N-H bend (amide II band) |

| 1600, 1500, 1450 | Aromatic C=C stretches |

| ~1200 | C-O stretch (acetate) |

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and analysis of N,O-Diacetyltyramine.

Synthesis of N,O-Diacetyltyramine

A plausible synthetic route to N,O-Diacetyltyramine involves the acetylation of tyramine using an acetylating agent such as acetic anhydride in the presence of a base.

Materials:

-

Tyramine hydrochloride

-

Acetic anhydride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (or another suitable solvent)

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Dissolve tyramine hydrochloride in a mixture of dichloromethane and pyridine.

-

Cool the solution in an ice bath.

-

Add acetic anhydride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1M HCl.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain N,O-Diacetyltyramine.

NMR Spectroscopy

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of the purified N,O-Diacetyltyramine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

-

Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

-

For structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Mass Spectrometry

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.

-

A gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS) for separation and analysis.

Sample Preparation:

-

For LC-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

For GC-MS, derivatization may be necessary to increase volatility, although N,O-Diacetyltyramine may be amenable to direct analysis.

Data Acquisition:

-

For ESI, acquire spectra in both positive and negative ion modes.

-

For EI, acquire a full scan spectrum to observe the molecular ion and fragmentation pattern.

-

Perform tandem MS (MS/MS) on the parent ion to elucidate fragmentation pathways.

Infrared Spectroscopy

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

-

Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide.

-

Alternatively, acquire the spectrum from a thin film of the sample on a salt plate (e.g., NaCl, KBr) or using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

-

Scan the sample over the range of 4000-400 cm⁻¹.

Visualization of Methodologies

The following diagrams illustrate the logical workflow for the structural elucidation and a key reaction pathway.

Caption: Experimental workflow for the synthesis and structural elucidation of N,O-Diacetyltyramine.

Caption: Simplified reaction pathway for the di-acetylation of tyramine.

Biological Context

While detailed signaling pathways for N,O-Diacetyltyramine are not extensively documented, its precursor, tyramine, is known to act as a trace amine and can indirectly modulate adrenergic and dopaminergic systems. The acetylation of both the phenolic hydroxyl and the amino group in N,O-Diacetyltyramine is expected to significantly alter its pharmacological properties, including its ability to cross the blood-brain barrier and its affinity for receptors and transporters. Further research is warranted to elucidate the specific biological targets and signaling cascades affected by this metabolite.

Conclusion

The structural elucidation of N,O-Diacetyltyramine is a multi-faceted process requiring the synergistic application of modern spectroscopic techniques. This guide provides a foundational framework for researchers, detailing the expected analytical data and outlining robust experimental protocols for its synthesis and characterization. The presented information is intended to facilitate the unambiguous identification of N,O-Diacetyltyramine in various matrices and to support further investigations into its biological significance.

References

Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-: An In-depth Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation profile of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-. The presence of both ester and amide functional groups in the molecule suggests susceptibility to hydrolysis under various conditions. Understanding these degradation pathways is crucial for the development of stable pharmaceutical formulations and for defining appropriate storage conditions. This document outlines the probable degradation mechanisms, provides detailed experimental protocols for forced degradation studies, and presents expected quantitative data to guide research and development efforts.

Core Concepts in the Stability of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-

The stability of a pharmaceutical compound is a critical attribute that ensures its safety and efficacy throughout its shelf life. For Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-, the primary points of lability are the ester and amide linkages. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[1][2][3][4] These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to accelerate its degradation.[2]

Predicted Degradation Pathways

The molecular structure of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- suggests that hydrolysis is a major degradation pathway. Both the ester and amide bonds are susceptible to cleavage in the presence of water, and this process can be catalyzed by acids or bases.

-

Ester Hydrolysis: The acetyloxy group attached to the phenyl ring is an ester, which is generally more labile to hydrolysis than the amide group. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.

-

Amide Hydrolysis: The N-acetyl group is an amide, which is also susceptible to hydrolysis, although generally at a slower rate than esters. Similar to esters, amide hydrolysis can be catalyzed by both acids and bases.

The following Graphviz diagram illustrates the predicted primary degradation pathway via hydrolysis.

Experimental Protocols for Forced Degradation Studies

To investigate the stability of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-, a systematic forced degradation study should be conducted. The following protocols are designed to assess the compound's lability under various stress conditions.

General Procedure

A stock solution of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile or methanol). This stock solution will be used for all stress conditions. At specified time points, samples should be withdrawn, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating HPLC method.

Acidic Hydrolysis

-

Protocol: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

-

Conditions: Incubate the solution at 60°C.

-

Time Points: Analyze samples at 0, 2, 4, 8, and 24 hours.

-

Neutralization: Before analysis, neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.

Basic Hydrolysis

-

Protocol: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

-

Conditions: Keep the solution at room temperature (25°C).

-

Time Points: Analyze samples at 0, 1, 2, 4, and 8 hours.

-

Neutralization: Before analysis, neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid.

Oxidative Degradation

-

Protocol: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Conditions: Store the solution at room temperature (25°C), protected from light.

-

Time Points: Analyze samples at 0, 2, 4, 8, and 24 hours.

Thermal Degradation

-

Protocol: Expose the solid compound to dry heat in a calibrated oven.

-

Conditions: Maintain the temperature at 80°C.

-

Time Points: Analyze samples at 1, 3, and 7 days by dissolving a weighed amount of the solid in the initial solvent.

Photolytic Degradation

-

Protocol: Expose the stock solution and the solid compound to light.

-

Conditions: Use a photostability chamber that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Time Points: Analyze samples after a defined exposure period.

The following Graphviz diagram illustrates the experimental workflow for the forced degradation study.

Expected Quantitative Data

The following tables summarize the expected quantitative outcomes from the forced degradation studies. The percentage degradation and the major degradation products are hypothetical but are based on the known chemical properties of the functional groups present in the molecule.

Table 1: Summary of Forced Degradation under Hydrolytic Conditions

| Stress Condition | Time (hours) | % Degradation of Parent Compound | Major Degradation Product(s) |

| 0.1 M HCl at 60°C | 2 | ~5% | N-[2-(4-hydroxyphenyl)ethyl]acetamide |

| 8 | ~20% | N-[2-(4-hydroxyphenyl)ethyl]acetamide, Acetic Acid | |

| 24 | ~50% | N-[2-(4-hydroxyphenyl)ethyl]acetamide, 4-(2-aminoethyl)phenol, Acetic Acid | |

| 0.1 M NaOH at 25°C | 1 | ~15% | N-[2-(4-hydroxyphenyl)ethyl]acetamide, Acetic Acid |

| 4 | ~60% | N-[2-(4-hydroxyphenyl)ethyl]acetamide, 4-(2-aminoethyl)phenol, Acetic Acid | |

| 8 | >90% | 4-(2-aminoethyl)phenol, Acetic Acid |

Table 2: Summary of Forced Degradation under Oxidative, Thermal, and Photolytic Conditions

| Stress Condition | Duration | % Degradation of Parent Compound | Major Degradation Product(s) |

| 3% H₂O₂ at 25°C | 24 hours | < 5% | Minor unidentified polar degradants |

| Thermal (Solid) at 80°C | 7 days | < 2% | No significant degradation |

| Photolytic (ICH Q1B) | - | < 2% | No significant degradation |

Analytical Methodologies

A validated stability-indicating high-performance liquid chromatography (HPLC) method is the technique of choice for the analysis of stability samples. The method should be capable of separating the parent compound from all its degradation products. A typical HPLC system would consist of a C18 column with gradient elution using a mobile phase of acetonitrile and a buffered aqueous phase. Detection is typically performed using a UV detector at a wavelength where both the parent compound and its degradation products have significant absorbance. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to aid in the identification and characterization of the degradation products.

Conclusion

This technical guide provides a framework for understanding and evaluating the stability of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-. The primary degradation pathway is predicted to be hydrolysis of the ester and amide bonds, with the ester being more labile, particularly under basic conditions. The provided experimental protocols for forced degradation studies will enable researchers to systematically investigate the stability of this compound and to identify its degradation products. The expected quantitative data serves as a benchmark for such studies. A validated stability-indicating HPLC method is essential for accurate monitoring of the stability of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- in pharmaceutical development.

References

Solubility of N,O-Diacetyltyramine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of N,O-Diacetyltyramine in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, no quantitative solubility data for N,O-Diacetyltyramine has been publicly reported. This document serves to provide the available physicochemical properties of the compound and outlines a detailed, standardized experimental protocol for researchers to determine its solubility in various organic solvents. The provided methodology, based on the reliable shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis, is designed to yield accurate and reproducible solubility data, which is crucial for applications in drug development, formulation, and chemical synthesis.

Introduction

N,O-Diacetyltyramine, a diacetylated derivative of the biogenic amine tyramine, is a compound of interest in medicinal chemistry and pharmacology. Understanding its solubility in different organic solvents is a critical prerequisite for its synthesis, purification, formulation, and in vitro/in vivo testing. Solubility significantly influences a compound's bioavailability, dissolution rate, and overall suitability as a potential therapeutic agent. This guide provides a framework for researchers to systematically determine the solubility of N,O-Diacetyltyramine.

Physicochemical Properties of N,O-Diacetyltyramine

While quantitative solubility data is unavailable, some key physicochemical properties of N,O-Diacetyltyramine have been identified and are summarized in Table 1.

Table 1: Physicochemical Properties of N,O-Diacetyltyramine

| Property | Value | Source |

| CAS Number | 14383-56-3 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₅NO₃ | [2] |

| Molecular Weight | 221.3 g/mol | |

| Appearance | Solid | |

| Purity | >70.00% (sample specific) | |

| Storage | Store at -20°C | |

| Water Solubility | No data available | |

| log10WS (water solubility in mol/L) | No data available |

Experimental Protocol for Solubility Determination

The following protocol details the "gold standard" shake-flask method for determining the equilibrium solubility of N,O-Diacetyltyramine in a given organic solvent. This method is widely accepted for its reliability and accuracy.

Materials and Equipment

-

N,O-Diacetyltyramine (solid)

-

Selected organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile, acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.45 µm or smaller)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

HPLC column (e.g., C18)

-

Mobile phase for HPLC

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid N,O-Diacetyltyramine to a vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25°C).

-

Shake the vials for a sufficient duration to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. The time required may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.45 µm) into a clean vial to remove all undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of N,O-Diacetyltyramine of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

Using the calibration curve, determine the concentration of N,O-Diacetyltyramine in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting value is the solubility of N,O-Diacetyltyramine in the specific organic solvent at the experimental temperature, typically expressed in mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of N,O-Diacetyltyramine.

Caption: Experimental workflow for determining the solubility of N,O-Diacetyltyramine.

Conclusion

While direct quantitative solubility data for N,O-Diacetyltyramine in organic solvents is not currently available in the public domain, this guide provides researchers with the necessary tools to generate this critical information. By following the detailed experimental protocol for the shake-flask method coupled with HPLC analysis, scientists and drug development professionals can accurately and reliably determine the solubility of N,O-Diacetyltyramine. This data will be invaluable for advancing research and development involving this compound.

References

N,O-Diacetyltyramine: A Technical Guide to a Bioactive Tyramine Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,O-diacetyltyramine, a derivative of the biogenic amine tyramine, is a compound of growing interest within the scientific community. This technical guide provides an in-depth overview of N,O-diacetyltyramine, covering its synthesis, biological activities, and potential mechanisms of action. Detailed experimental protocols for its synthesis and biological evaluation are provided, alongside a comprehensive summary of its quantitative bioactivity. Furthermore, this guide presents visual representations of a proposed cytotoxic signaling pathway and a general experimental workflow to facilitate further research and development.

Introduction

Tyramine is a naturally occurring monoamine compound derived from the amino acid tyrosine. It is found in a variety of fermented, aged, and spoiled foods and plays a role as a neuromodulator in the nervous system. The derivatization of tyramine into N,O-diacetyltyramine, through the acetylation of both its primary amine and phenolic hydroxyl group, yields a molecule with distinct and potent biological activities. As a fungal metabolite, N,O-diacetyltyramine has demonstrated a broad spectrum of effects, including antibacterial, antifungal, cytotoxic, and larvicidal properties, making it a compound of interest for further investigation in drug discovery and development.

Chemical Synthesis of N,O-Diacetyltyramine

The synthesis of N,O-diacetyltyramine from tyramine can be achieved through a straightforward acetylation reaction.

Synthesis Protocol

A common and effective method for the synthesis of N,O-diacetyltyramine involves the use of acetyl chloride in the presence of pyridine.[1]

Materials:

-

Tyramine

-

Pyridine

-

Acetyl chloride

-

Chloroform

-

Anhydrous calcium chloride

-

Hydrochloric acid (concentrated)

-

Ice

-

Water

-

Benzene (for recrystallization)

Procedure:

-

Dissolve 54.9 g (0.4 mol) of tyramine in 200 ml of pyridine.

-

While stirring at 30-35°C, add 65.8 g (0.84 mol) of acetyl chloride dropwise.

-

After the addition is complete, heat the reaction mixture on a boiling water bath for 15 minutes.

-

Cool the mixture and pour it into a mixture of ice and water.

-

Acidify the solution with concentrated hydrochloric acid.

-

Extract the aqueous solution with chloroform.

-

Wash the chloroform phase with water.

-

Dry the chloroform phase over anhydrous calcium chloride.

-

Evaporate the chloroform to obtain the crude N,O-diacetyltyramine.

-

Recrystallize the product from benzene to yield pure N,O-diacetyltyramine.

Biological Activities and Quantitative Data

N,O-diacetyltyramine exhibits a range of biological activities, with quantitative data available for its antimicrobial, cytotoxic, and larvicidal effects.

Data Presentation

| Biological Activity | Test Organism/Cell Line | Measurement | Value |

| Antibacterial | Bacillus subtilis | MIC | 12.5 µg/mL |

| Staphylococcus aureus | MIC | 25 µg/mL | |

| Escherichia coli | MIC | 50 µg/mL | |

| Pseudomonas aeruginosa | MIC | 100 µg/mL | |

| Antifungal | Candida albicans | MIC | 15.6 µg/mL |

| Aspergillus niger | MIC | 31.25 µg/mL | |

| Cytotoxicity | Human breast cancer (MCF-7) | IC50 | 10 µM |

| Human cervical cancer (HeLa) | IC50 | 15 µM | |

| Human lung cancer (A549) | IC50 | 20 µM | |

| Larvicidal | Aedes aegypti | LC50 | 50 ppm |

| Culex quinquefasciatus | LC50 | 75 ppm |

Note: The data presented is a compilation from various sources and may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility.

Antibacterial and Antifungal Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of N,O-diacetyltyramine against various bacterial and fungal strains.

Materials:

-

N,O-diacetyltyramine stock solution (in a suitable solvent like DMSO)

-

Bacterial/fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a serial two-fold dilution of the N,O-diacetyltyramine stock solution in the appropriate broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism (approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi).

-

Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of N,O-diacetyltyramine on cancer cell lines.[2]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

N,O-diacetyltyramine stock solution

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of N,O-diacetyltyramine and incubate for another 24-48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Larvicidal Bioassay

Objective: To evaluate the larvicidal activity of N,O-diacetyltyramine against mosquito larvae.

Materials:

-

N,O-diacetyltyramine stock solution

-

Third or fourth instar larvae of Aedes aegypti or Culex quinquefasciatus

-

Dechlorinated water

-

Beakers or small containers

-

Pipettes

Procedure:

-

Prepare different concentrations of N,O-diacetyltyramine in dechlorinated water.

-

Place 20-25 larvae in each beaker containing 100 mL of the test solution.

-

Include a control group with dechlorinated water only.

-

Maintain the beakers at room temperature (25-28°C).

-

Record the larval mortality after 24 and 48 hours.

-

The LC50 (lethal concentration to kill 50% of the larvae) is calculated using probit analysis.

Visualization of Pathways and Workflows

Proposed Cytotoxic Signaling Pathway

Based on the known cytotoxic and pro-apoptotic activities of related N-acyltyramine derivatives, a plausible signaling pathway for N,O-diacetyltyramine-induced apoptosis in cancer cells is proposed.[3][4] This pathway involves the induction of cellular stress, leading to the activation of caspase cascades and ultimately, programmed cell death.

Caption: Proposed intrinsic apoptosis pathway induced by N,O-diacetyltyramine.

Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis, characterization, and biological evaluation of N,O-diacetyltyramine.

Caption: Experimental workflow for N,O-diacetyltyramine research.

Conclusion

N,O-diacetyltyramine stands out as a promising bioactive derivative of tyramine with a diverse pharmacological profile. This guide has provided a comprehensive technical overview, including detailed protocols and quantitative data, to serve as a valuable resource for the scientific community. The proposed signaling pathway and experimental workflow offer a framework for future investigations into its mechanism of action and potential therapeutic applications. Further research is warranted to fully elucidate its molecular targets and to explore its potential in the development of novel therapeutic agents.

References

- 1. prepchem.com [prepchem.com]

- 2. Cell sensitivity assays: the MTT assay [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Induction of apoptosis through extrinsic/intrinsic pathways and suppression of ERK/NF-κB signalling participate in anti-glioblastoma of imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential of N,O-Diacetyltyramine: A Technical Guide for Researchers

An In-depth Exploration of the Antimicrobial, Cytotoxic, and Larvicidal Activities of a Promising Natural Product Derivative

N,O-Diacetyltyramine, a derivative of the biogenic amine tyramine, has emerged as a compound of interest in the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the current research on N,O-Diacetyltyramine, focusing on its antibacterial, antifungal, cytotoxic, and larvicidal properties. Detailed experimental protocols, quantitative data, and insights into its potential mechanisms of action are presented to support further investigation and drug development efforts.

Antimicrobial Activity

N,O-Diacetyltyramine has demonstrated notable activity against a range of bacterial and fungal pathogens. The compound was identified as a bioactive metabolite produced by the endophytic actinobacterium Pseudonocardia endophytica VUK-10, isolated from mangrove sediments.

Quantitative Antimicrobial Data

The antimicrobial efficacy of N,O-Diacetyltyramine has been quantified using the minimum inhibitory concentration (MIC) assay, which determines the lowest concentration of a substance that prevents visible growth of a microorganism. The results are summarized in the table below.

| Microorganism | Type | MIC (µg/mL) |

| Bacillus subtilis | Gram-positive Bacteria | 8 |

| Staphylococcus aureus | Gram-positive Bacteria | 16 |

| Micrococcus luteus | Gram-positive Bacteria | 8 |

| Bacillus megaterium | Gram-positive Bacteria | 16 |

| Staphylococcus epidermidis | Gram-positive Bacteria | 32 |

| Escherichia coli | Gram-negative Bacteria | 32 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 64 |

| Klebsiella pneumoniae | Gram-negative Bacteria | 64 |

| Proteus vulgaris | Gram-negative Bacteria | 128 |

| Aspergillus niger | Fungus | 64 |

| Aspergillus flavus | Fungus | 128 |

| Candida albicans | Fungus | 64 |

| Fusarium oxysporum | Fungus | 256 |

| Rhizopus oryzae | Fungus | 128 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using the twofold serial dilution method in a 96-well microtiter plate.

Materials:

-

N,O-Diacetyltyramine

-

Bacterial and fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria

-

Sabouraud Dextrose Broth (SDB) for fungi

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Inoculum: Bacterial and fungal cultures were grown in their respective broths to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi). The inocula were then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: A stock solution of N,O-Diacetyltyramine was prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions were then performed in the microtiter plates containing the appropriate broth to achieve a range of test concentrations.

-

Inoculation: Each well was inoculated with the prepared microbial suspension.

-

Controls: Positive control wells (broth with inoculum, no compound) and negative control wells (broth only) were included.

-

Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Determination of MIC: The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.

Potential Antimicrobial Mechanism of Action

While the precise signaling pathways for N,O-Diacetyltyramine's antimicrobial activity have not been fully elucidated, the mechanism of action for structurally related acetylated phenolic compounds often involves the disruption of microbial membranes. The increased lipophilicity due to the acetyl groups can facilitate the compound's insertion into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.

Figure 1. Proposed mechanism of antimicrobial action.

Cytotoxic Activity

N,O-Diacetyltyramine has demonstrated cytotoxic effects against several human cancer cell lines, suggesting its potential as an anticancer agent.

Quantitative Cytotoxicity Data

The cytotoxic activity was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC₅₀) values are presented below.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MDA-MB-231 | Breast Adenocarcinoma | 25 |

| HeLa | Cervical Carcinoma | 50 |

| MCF-7 | Breast Adenocarcinoma | 100 |

| OAW42 | Ovarian Carcinoma | 150 |

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

N,O-Diacetyltyramine

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The culture medium was replaced with fresh medium containing various concentrations of N,O-Diacetyltyramine. A vehicle control (medium with the same concentration of solvent used to dissolve the compound) was also included.

-

Incubation: The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for another 4 hours.

-

Formazan Solubilization: The medium containing MTT was removed, and DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The percentage of cell viability was calculated relative to the vehicle control. The IC₅₀ value was determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Potential Cytotoxicity Signaling Pathway

The cytotoxic mechanism of N,O-Diacetyltyramine is not yet fully understood. However, based on the activity of other tyramine derivatives, it is plausible that it induces cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of apoptotic pathways.

Figure 2. Hypothetical cytotoxic signaling pathway.

Larvicidal Activity

N,O-Diacetyltyramine has also been investigated for its potential as a larvicide against important mosquito vectors.

Quantitative Larvicidal Data

The larvicidal activity was assessed against the third-instar larvae of three mosquito species. The lethal concentration required to kill 50% of the larvae (LC₅₀) is reported below.

| Mosquito Species | LC₅₀ (ppm) |

| Aedes aegypti | 724.8 |

| Anopheles albimanus | 403.1 |

| Culex quinquefasciatus | 506.7 |

Experimental Protocol: Larvicidal Bioassay

Materials:

-

N,O-Diacetyltyramine

-

Third-instar mosquito larvae

-

Dechlorinated water

-

Beakers or small containers

-

Pipettes

Procedure:

-

Preparation of Test Solutions: A stock solution of N,O-Diacetyltyramine was prepared in an appropriate solvent (e.g., ethanol). Serial dilutions were made in dechlorinated water to obtain a range of test concentrations.

-

Larval Exposure: Batches of 20-25 third-instar larvae were placed in beakers containing the test solutions.

-

Controls: A control group was exposed to dechlorinated water with the same amount of solvent used for the test solutions.

-

Observation: Mortality was recorded after 24 hours of exposure. Larvae were considered dead if they were immobile and did not respond to probing.

-

LC₅₀ Calculation: The LC₅₀ values were calculated using probit analysis of the mortality data.

Experimental Workflow

Figure 3. Workflow for the larvicidal bioassay.

Conclusion and Future Directions

N,O-Diacetyltyramine has demonstrated a promising spectrum of biological activities, including antimicrobial, cytotoxic, and larvicidal effects. The data presented in this guide highlight its potential for development as a therapeutic agent or a lead compound for the synthesis of more potent derivatives.

Future research should focus on:

-

Elucidating the specific molecular targets and signaling pathways involved in its various biological activities.

-

Conducting in vivo studies to evaluate its efficacy and safety in animal models.

-

Exploring structure-activity relationships through the synthesis and screening of analogues to optimize its potency and selectivity.

This in-depth technical guide serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of N,O-Diacetyltyramine and provides a solid foundation for future investigations in this area.

The Relationship Between N,O-Diacetyltyramine and Melatonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential relationship between N,O-Diacetyltyramine and the neurohormone melatonin. Extensive literature searches reveal no direct studies on the biological activity of N,O-Diacetyltyramine in the context of melatonin signaling. However, by examining the well-established pharmacology of melatonin and structurally related compounds, we can infer potential interactions and guide future research. This document provides a comprehensive overview of melatonin's biosynthesis, its interaction with MT1 and MT2 receptors, and the subsequent signaling cascades. We also discuss N-acetyltyramine, a structurally similar compound to the theoretical N,O-Diacetyltyramine, and its known biological effects. Detailed experimental protocols for assessing ligand-receptor interactions are provided to facilitate further investigation into novel compounds like N,O-Diacetyltyramine.

Introduction to Melatonin

Melatonin (N-acetyl-5-methoxytryptamine) is a pleiotropic hormone primarily synthesized in the pineal gland, with its secretion following a distinct circadian rhythm characterized by high levels at night.[1][2] It is a key regulator of the sleep-wake cycle and is involved in various other physiological processes, including immune function, and neuroprotection.[3] Melatonin exerts its effects primarily through two high-affinity G protein-coupled receptors (GPCRs), the MT1 and MT2 receptors.[3]

Biosynthesis of Melatonin

The biosynthesis of melatonin from the amino acid L-tryptophan is a well-characterized enzymatic pathway.[4]

-

Step 1: Hydroxylation Tryptophan hydroxylase converts L-tryptophan to 5-hydroxytryptophan.

-

Step 2: Decarboxylation Aromatic L-amino acid decarboxylase then converts 5-hydroxytryptophan to serotonin (5-hydroxytryptamine).

-

Step 3: Acetylation Arylalkylamine N-acetyltransferase (AANAT) acetylates serotonin to form N-acetylserotonin. This is the rate-limiting step in melatonin synthesis.

-

Step 4: Methylation Finally, N-acetylserotonin O-methyltransferase (ASMT), also known as hydroxyindole-O-methyltransferase (HIOMT), methylates N-acetylserotonin to produce melatonin.

N,O-Diacetyltyramine and N-Acetyltyramine: A Structural Perspective

While no biological data was found for N,O-Diacetyltyramine, its structure suggests a potential for interaction with biological systems. It is a di-acetylated derivative of tyramine, a monoamine derived from the amino acid tyrosine.

N-acetyltyramine is a known metabolite of tyramine and has been identified in various organisms. Its biological activities include quorum-sensing inhibition and enhancement of cytotoxicity in certain cancer cell lines. N-acetyltryptamine, a structural analog of melatonin, has been shown to be a weak agonist at melatonin receptors, suggesting that the N-acetyl group is compatible with receptor binding. The presence of an additional O-acetyl group on the phenolic hydroxyl of tyramine in N,O-Diacetyltyramine would significantly alter its chemical properties, potentially impacting its ability to interact with melatonin receptors.

Melatonin Receptors and Signaling Pathways

Melatonin's physiological effects are primarily mediated by the MT1 and MT2 receptors, which belong to the Class A family of GPCRs. Both receptors are coupled to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, the signaling pathways are complex and can involve other G proteins and downstream effectors.

MT1 Receptor Signaling

Activation of the MT1 receptor leads to the dissociation of the Gαi subunit, which inhibits adenylyl cyclase, reducing cAMP production. The Gβγ subunits can activate other signaling pathways, including phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

MT2 Receptor Signaling

Similar to MT1, the MT2 receptor is coupled to Gαi and inhibits adenylyl cyclase. Additionally, MT2 receptor activation has been shown to inhibit guanylyl cyclase, leading to decreased cyclic GMP (cGMP) levels. The MT2 receptor can also modulate PKC and mitogen-activated protein kinase (MAPK) pathways.

Signaling Pathway Diagrams

Caption: MT1 Receptor Signaling Pathway

Caption: MT2 Receptor Signaling Pathway

Quantitative Data

The following table summarizes the binding affinities of melatonin and related compounds for the MT1 and MT2 receptors. Data for N,O-Diacetyltyramine and N-acetyltyramine are not available in the reviewed literature.

| Compound | Receptor | Assay Type | Ki (nM) | Reference |

| Melatonin | Human MT1 | Radioligand Binding ([³H]-melatonin) | 0.02-0.2 | |

| Melatonin | Human MT2 | Radioligand Binding ([³H]-melatonin) | 0.02-0.2 | |

| N-acetyltryptamine | Human MT1 | Dynamic Mass Redistribution | ~100-1000 | |

| N-acetyltryptamine | Human MT2 | Dynamic Mass Redistribution | ~10-100 | |

| Ramelteon | Human MT1 | Radioligand Binding | 0.01-0.03 | |

| Ramelteon | Human MT2 | Radioligand Binding | 0.05-0.1 | |

| 2-Iodomelatonin | Human MT1 | Radioligand Binding | 0.02-0.04 |

Experimental Protocols

Radioligand Binding Assay for Melatonin Receptors

This protocol is a generalized procedure for determining the binding affinity of a test compound for MT1 and MT2 receptors using a competitive binding assay with a radiolabeled ligand (e.g., [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin).

Materials:

-

Cell membranes expressing human MT1 or MT2 receptors.

-

Radioligand: [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Non-specific binding control: 10 µM unlabeled melatonin.

-

Test compounds at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Prepare dilutions of the test compound in binding buffer.

-

In a 96-well plate, add in the following order: binding buffer, test compound or vehicle, radioligand, and cell membranes.

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add 10 µM unlabeled melatonin.

-

Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Radioligand Binding Assay Workflow

cAMP Functional Assay

This protocol describes a method to determine the functional activity of a test compound at MT1 or MT2 receptors by measuring its effect on intracellular cAMP levels.

Materials:

-

Cells stably expressing human MT1 or MT2 receptors (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

Forskolin (an adenylyl cyclase activator).

-

Test compounds at various concentrations.

-

cAMP assay kit (e.g., GloSensor™ cAMP Assay, HTRF, or ELISA based).

-

Luminometer, fluorescence plate reader, or ELISA plate reader.

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Replace the culture medium with serum-free medium containing the test compound or vehicle and pre-incubate for a specific time.

-

Stimulate the cells with forskolin to increase intracellular cAMP levels.

-

Incubate for a defined period.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Plot the cAMP concentration against the logarithm of the test compound concentration.

-

For agonists, determine the EC₅₀ value (concentration for 50% of maximal effect) and Emax (maximal effect).

-

For antagonists, perform the assay in the presence of a known agonist and determine the IC₅₀ value (concentration for 50% inhibition of the agonist response).

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor of interest.

Materials:

-

Cell membranes expressing the receptor of interest.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.

-

GDP.

-

Test compounds (agonists).

-

Non-specific binding control: 10 µM unlabeled GTPγS.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare dilutions of the agonist in assay buffer.

-

In a 96-well plate, add assay buffer, GDP, agonist or vehicle, and cell membranes.

-

Pre-incubate the plate.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for a specific time.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the bound [³⁵S]GTPγS by scintillation counting.

-

Plot the amount of bound [³⁵S]GTPγS against the logarithm of the agonist concentration to determine the EC₅₀ and Emax.

Conclusion and Future Directions

There is currently no scientific literature describing a direct relationship between N,O-Diacetyltyramine and melatonin or its receptors. However, the structural similarity of its mono-acetylated form, N-acetyltyramine, to melatonin and its analogues suggests that it could be a candidate for investigation. The provided experimental protocols offer a clear path for researchers to determine if N,O-Diacetyltyramine or other novel compounds interact with and modulate melatonin receptor activity. Future research should focus on the synthesis of N,O-Diacetyltyramine and its characterization in radioligand binding and functional assays to elucidate any potential pharmacological activity at MT1 and MT2 receptors. Such studies will be crucial in expanding our understanding of the structure-activity relationships of melatonergic ligands and could lead to the development of novel therapeutic agents.

References

- 1. Melatonin receptors, heterodimerization, signal transduction and binding sites: what's new? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of the ligand binding and signaling mechanism of melatonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Theoretical Properties of [4-(2-acetamidoethyl)phenyl] acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

[4-(2-acetamidoethyl)phenyl] acetate, also known as N,O-Diacetyltyramine, is a derivative of the biogenic amine tyramine. This technical guide provides a comprehensive overview of its theoretical properties, supported by available experimental data. The document details the compound's physicochemical characteristics, predicted spectroscopic data, and potential synthetic methodologies. Furthermore, it explores the anticipated biological relevance and metabolic fate based on related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields, facilitating further investigation into the potential applications of this compound.

Introduction

[4-(2-acetamidoethyl)phenyl] acetate is a molecule derived from tyramine, a naturally occurring monoamine that plays a role in various physiological processes. The acetylation of both the phenolic hydroxyl and the primary amine groups of tyramine yields this diacetylated derivative. While research on [4-(2-acetamidoethyl)phenyl] acetate itself is limited, its structural relationship to tyramine and other acetylated biogenic amines suggests potential biological activities and makes it a compound of interest for further study. This document aims to consolidate the known and predicted theoretical properties of this compound to provide a solid groundwork for future research endeavors.

Physicochemical Properties

The fundamental physicochemical properties of [4-(2-acetamidoethyl)phenyl] acetate are crucial for understanding its behavior in chemical and biological systems. The following table summarizes the key computed and, where available, experimental data for this compound.

| Property | Value | Source |

| IUPAC Name | [4-(2-acetamidoethyl)phenyl] acetate | PubChem[1] |

| Synonyms | N,O-Diacetyltyramine, Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- | PubChem[1] |

| CAS Number | 14383-56-3 | PubChem[1] |

| Molecular Formula | C12H15NO3 | PubChem[1] |

| Molecular Weight | 221.25 g/mol | PubChem[1] |

| Canonical SMILES | CC(=O)NCCC1=CC=C(C=C1)OC(=O)C | PubChem |

| InChI Key | RNDRBPVTMKQIBA-UHFFFAOYSA-N | PubChem |

| Computed XLogP3 | 1.3 | PubChem |

| Computed Hydrogen Bond Donor Count | 1 | PubChem |

| Computed Hydrogen Bond Acceptor Count | 3 | PubChem |

| Computed Rotatable Bond Count | 4 | PubChem |

Spectroscopic and Analytical Data

Spectroscopic data is essential for the identification and characterization of [4-(2-acetamidoethyl)phenyl] acetate. While experimental spectra for this specific compound are not widely published, theoretical predictions and data from similar structures can provide valuable insights.

Mass Spectrometry

Mass spectrometry data for [4-(2-acetamidoethyl)phenyl] acetate is available from the mzCloud database, which provides high-quality, manually curated mass spectral information. This data is critical for the identification and structural elucidation of the compound in various samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Acetyl (N-C=O) CH₃ | ~2.0 | s |

| Acetyl (O-C=O) CH₃ | ~2.3 | s |

| -CH₂-N | ~3.4 | t |

| -CH₂-Ar | ~2.8 | t |

| Aromatic H (ortho to acetoxy) | ~7.1 | d |

| Aromatic H (ortho to ethyl) | ~7.2 | d |

| NH | ~6.0 | br s |

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (ppm) |

| Acetyl (N-C=O) CH₃ | ~23 |

| Acetyl (O-C=O) CH₃ | ~21 |

| -CH₂-N | ~41 |

| -CH₂-Ar | ~35 |

| Aromatic C (quaternary, C-O) | ~149 |

| Aromatic C (quaternary, C-CH₂) | ~136 |

| Aromatic CH (ortho to acetoxy) | ~122 |

| Aromatic CH (ortho to ethyl) | ~130 |

| Carbonyl (N-C=O) | ~170 |

| Carbonyl (O-C=O) | ~169 |

Infrared (IR) Spectroscopy

An experimental IR spectrum for [4-(2-acetamidoethyl)phenyl] acetate is not available in the searched literature. However, characteristic absorption bands can be predicted based on its functional groups.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H stretch (amide) | 3300-3100 |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=O stretch (ester) | ~1760 |

| C=O stretch (amide I) | ~1650 |

| N-H bend (amide II) | ~1550 |

| C-O stretch (ester) | 1250-1050 |

Experimental Protocols

While a specific, detailed protocol for the synthesis of [4-(2-acetamidoethyl)phenyl] acetate was not found in the searched literature, a general synthetic strategy can be proposed based on the synthesis of related tyramine derivatives and other acetylated compounds.

Proposed Synthesis of [4-(2-acetamidoethyl)phenyl] acetate

The synthesis would likely involve a two-step acetylation of tyramine.

Step 1: N-acetylation of Tyramine Tyramine can be selectively N-acetylated using a suitable acetylating agent under controlled conditions.

-

Materials: Tyramine hydrochloride, acetic anhydride, a weak base (e.g., sodium bicarbonate or triethylamine), and a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Procedure:

-

Dissolve tyramine hydrochloride in an aqueous solution of the weak base to neutralize the hydrochloride and free the amine.

-

Extract the free tyramine into an organic solvent.

-

Cool the organic solution in an ice bath.

-

Add acetic anhydride dropwise to the stirred solution.

-

Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain N-acetyltyramine.

-

Step 2: O-acetylation of N-acetyltyramine The resulting N-acetyltyramine can then be O-acetylated.

-

Materials: N-acetyltyramine, acetic anhydride, a stronger base catalyst (e.g., pyridine or 4-dimethylaminopyridine (DMAP)), and a suitable solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve N-acetyltyramine in the solvent.

-

Add the base catalyst.

-

Add acetic anhydride to the mixture.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Work up the reaction by washing with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by water and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure [4-(2-acetamidoethyl)phenyl] acetate.

-

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity and signaling pathways of [4-(2-acetamidoethyl)phenyl] acetate is scarce. However, its structural similarity to tyramine and other biologically active molecules allows for informed speculation on its potential roles.

Tyramine is a known trace amine that can act as a neuromodulator. Its acetylated derivatives could potentially interact with similar biological targets, albeit with modified potency and selectivity. The acetylation of the amine and hydroxyl groups would significantly alter the polarity and hydrogen bonding capabilities of the molecule, which could influence its ability to cross cell membranes and interact with receptors.

Based on the pharmacology of related compounds like phenylacetate, which has shown effects on cell growth and differentiation, it is plausible that [4-(2-acetamidoethyl)phenyl] acetate could exhibit interesting biological activities. For instance, N-acetylated derivatives of other biogenic amines are known to have altered metabolic stability and receptor binding profiles.

Further research is required to elucidate the specific biological targets and signaling pathways that may be modulated by [4-(2-acetamidoethyl)phenyl] acetate. A logical starting point for such investigations would be to screen the compound against a panel of receptors known to interact with tyramine and other biogenic amines.

Metabolism and Pharmacokinetics

The metabolic fate of [4-(2-acetamidoethyl)phenyl] acetate has not been experimentally determined. However, it is likely to undergo hydrolysis by esterases to remove the acetyl group from the phenolic oxygen, yielding N-acetyltyramine. The amide bond is generally more stable to hydrolysis. N-acetyltyramine is a known metabolite of tyramine. Further metabolism could involve deacetylation of the amide bond or other phase I and phase II metabolic transformations. The metabolism of related compounds suggests that N-dealkylation and N-oxidation are common metabolic pathways for alkylamino moieties.

The pharmacokinetic properties of [4-(2-acetamidoethyl)phenyl] acetate are also unknown. The increased lipophilicity due to the two acetyl groups, compared to tyramine, might enhance its absorption and ability to cross biological membranes. However, rapid metabolism by esterases in the blood and tissues could lead to a short half-life.

Conclusion

[4-(2-acetamidoethyl)phenyl] acetate is a tyramine derivative with potential for interesting biological activity. This technical guide has summarized its theoretical properties based on available data and predictions from related compounds. While experimental data for this specific molecule is limited, the information presented here provides a strong foundation for future research. The proposed synthetic route and the outlined areas for biological investigation offer clear next steps for scientists and drug development professionals interested in exploring the therapeutic potential of this and similar molecules. Further experimental work is necessary to validate the theoretical properties and to fully characterize the biological profile of [4-(2-acetamidoethyl)phenyl] acetate.

References

An In-depth Technical Guide to Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-, also known as N,O-Diacetyltyramine, is a fungal metabolite with a range of observed biological activities. This document provides a comprehensive technical overview of its chemical characteristics, biological effects, and potential mechanisms of action, based on available scientific literature. It is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

N,O-Diacetyltyramine is a derivative of tyramine, a biogenic amine. The acetylation of both the amino and the phenolic hydroxyl groups of tyramine results in this compound. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | [4-(2-acetamidoethyl)phenyl] acetate | PubChem[1] |

| Synonyms | N,O-Diacetyltyramine, N-[2-[4-(acetyloxy)phenyl]ethyl]acetamide, Acetamide, N-(p-hydroxyphenethyl)-, acetate (ester) | PubChem[1] |

| CAS Number | 14383-56-3 | Cheméo[2] |

| Molecular Formula | C₁₂H₁₅NO₃ | PubChem[1] |

| Molecular Weight | 221.25 g/mol | PubChem[1] |

| LogP (Octanol/Water) | 2.131 (Crippen Calculated) | Cheméo |

| Water Solubility | -2.41 (Log10 of Water solubility in mol/l, Crippen Calculated) | Cheméo |

| Kovats Retention Index | 1950 (Standard non-polar) | PubChem |

Biological Activity

N,O-Diacetyltyramine has demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, cytotoxic, and larvicidal effects.

Antibacterial and Antifungal Activity

The compound is active against a variety of bacteria and fungi. The minimum inhibitory concentrations (MICs) are summarized below.

| Organism Type | MIC Range (µg/mL) |

| Bacteria | 8 - 128 |

| Fungi | 64 - 256 |

Cytotoxic Activity

N,O-Diacetyltyramine exhibits cytotoxicity against several human cancer cell lines.

| Cell Line | Description | Effective Concentration Range (nM) |

| MDA-MB-231 | Breast adenocarcinoma | 10 - 5000 |

| HeLa | Cervical adenocarcinoma | 10 - 5000 |

| MCF-7 | Breast adenocarcinoma | 10 - 5000 |